2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid

Lipophilicity Membrane permeability Physicochemical property prediction

2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid (CAS 922151-62-0) is a synthetic, racemic 2-arylcyclopropane-1-carboxylic acid derivative with the molecular formula C23H20O4 and a molecular weight of 360.4 g mol⁻¹. It is listed as a research chemical in the PubChem database (CID and the EPA DSSTox inventory (DTXSID60731646), but no peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacological results are publicly associated with this entity.

Molecular Formula C23H20O4
Molecular Weight 360.4 g/mol
CAS No. 922151-62-0
Cat. No. B12639636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid
CAS922151-62-0
Molecular FormulaC23H20O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H20O4/c24-23(25)22-14-21(22)17-9-11-18(12-10-17)26-15-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-13,21-22H,14-15H2,(H,24,25)
InChIKeyFSNGHWLJBTWWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid (CAS 922151-62-0): Procurement-Relevant Profile for a 2-Arylcyclopropane Carboxylic Acid Research Intermediate


2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid (CAS 922151-62-0) is a synthetic, racemic 2-arylcyclopropane-1-carboxylic acid derivative with the molecular formula C23H20O4 and a molecular weight of 360.4 g mol⁻¹ [1]. It is listed as a research chemical in the PubChem database (CID 59364063) and the EPA DSSTox inventory (DTXSID60731646), but no peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacological results are publicly associated with this entity [1]. The compound is structurally defined by a cyclopropane ring bearing a carboxylic acid at position 1 and a para-substituted phenyl ring at position 2, where the para substituent is a (3‑phenoxyphenyl)methoxy group – a bulky, lipophilic diaryl ether motif.

Why Closely Related 2-Arylcyclopropane-1-carboxylic Acids Cannot Substitute for 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid (CAS 922151-62-0) in Structure‑Activity-Relationship (SAR) Campaigns


Although 2-arylcyclopropane-1-carboxylic acids share a common core scaffold, the para-substituent on the phenyl ring profoundly alters the compound’s physicochemical and molecular‑recognition properties. The (3‑phenoxyphenyl)methoxy group in CAS 922151‑62‑0 is substantially larger, more lipophilic, and more conformationally flexible than the hydrogen atom in the unsubstituted parent 2‑phenylcyclopropane‑1‑carboxylic acid (PCCA, CAS 939‑89‑9) [1] or the methoxy group in 2‑(4‑methoxyphenyl)cyclopropane‑1‑carboxylic acid (CAS 92016‑94‑9). These differences translate into a >100‑fold increase in computed lipophilicity (XLogP3 4.6 vs. 1.6) and a 3.5‑fold increase in rotatable bonds (7 vs. 2) relative to PCCA [1][2]. In fragment‑based drug discovery, lead‑optimisation programmes, or chemoproteomic probe design, such divergent properties mean that the binding kinetics, selectivity, metabolic stability, and solubility of the para‑substituted analogue cannot be inferred from the simpler phenyl or methoxyphenyl congeners. Therefore, researchers who require the precise topological and electronic features of this diaryl‑ether‑appended cyclopropane acid must explicitly procure CAS 922151‑62‑0 rather than a generic in‑class replacement.

Quantitative Differentiation Evidence for 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid (CAS 922151-62-0) Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3): >100‑Fold Increase Over the Unsubstituted PCCA Scaffold

The predicted octanol‑water partition coefficient (XLogP3) for CAS 922151‑62‑0 is 4.6, which is 3.0 log units higher than the value of 1.6 for the unsubstituted parent 2‑phenylcyclopropane‑1‑carboxylic acid (PCCA) [1][2]. A ΔlogP of 3.0 corresponds to a >1000‑fold higher predicted partition coefficient, indicating that the target compound is dramatically more lipophilic.

Lipophilicity Membrane permeability Physicochemical property prediction

Topological Polar Surface Area (TPSA) Differentiates CAS 922151‑62‑0 from Simpler 2‑Arylcyclopropane‑1‑carboxylic Acids

The computed TPSA for CAS 922151‑62‑0 is 55.8 Ų, compared with 37.3 Ų for PCCA (Δ +18.5 Ų) [1][2]. The additional polar surface area arises from the three ether oxygen atoms in the (3‑phenoxyphenyl)methoxy substituent.

Polar surface area Oral bioavailability prediction Blood‑brain barrier penetration

Rotatable Bond Count: Structural Flexibility Distinguishes CAS 922151‑62‑0 from Low‑Flexibility Analogs

CAS 922151‑62‑0 contains 7 rotatable bonds, whereas PCCA contains only 2 [1][2]. The additional 5 rotatable bonds reside in the (3‑phenoxyphenyl)methoxy side chain and confer significantly greater conformational degrees of freedom.

Conformational flexibility Entropic penalty Ligand efficiency

Hydrogen‑Bond Acceptor Count Differentiates CAS 922151‑62‑0 from Methoxy‑Substituted Congeners

CAS 922151‑62‑0 has 4 hydrogen‑bond acceptors, compared with 2 for PCCA and 3 for 2‑(4‑methoxyphenyl)cyclopropane‑1‑carboxylic acid (CAS 92016‑94‑9) [1][2]. The additional acceptor atoms are ether oxygens within the phenoxy and benzyloxy substructures.

Hydrogen‑bond acceptor Solubility Crystal engineering

Exact Mass and Heavy Atom Count Differentiate CAS 922151‑62‑0 for Mass‑Sensitive Detection Workflows

The monoisotopic exact mass of CAS 922151‑62‑0 is 360.13615911 Da, which is 197.06808 Da heavier than PCCA (162.06807956 Da) and 168.05751 Da heavier than 2‑(4‑methoxyphenyl)cyclopropane‑1‑carboxylic acid (192.078644 Da) [1][2][3]. This substantial mass difference ensures unambiguous identification by LC‑MS or HRMS in multiplexed screening campaigns.

Mass spectrometry High‑throughput screening Isotopic pattern

Procurement‑Relevant Application Scenarios for 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid (CAS 922151-62-0)


Fragment‑Based Drug Discovery (FBDD) Libraries Requiring High Lipophilicity Building Blocks

The XLogP3 value of 4.6 for CAS 922151‑62‑0 places it in the highly lipophilic quadrant of fragment space [1]. FBDD campaigns targeting hydrophobic pockets (e.g., in GPCRs, nuclear receptors, or protein‑protein interaction interfaces) may specifically require this compound because its computed logP is >1000‑fold higher than that of the unsubstituted PCCA scaffold [1][2]. Procurement of CAS 922151‑62‑0 is therefore justified when the screening library must explore the upper range of lipophilic fragment space that simpler 2‑arylcyclopropane‑1‑carboxylic acids cannot cover.

Chemoproteomic Probe Design Exploiting the Diarylether Moiety for Enhanced Target Residence Time

The (3‑phenoxyphenyl)methoxy substituent provides a rigid, extended aromatic system that can engage in π‑π stacking and hydrophobic clamping interactions [1]. Combined with 7 rotatable bonds, the compound can adopt conformations that maximize shape complementarity with elongated binding clefts [1][2]. Researchers developing activity‑based probes or photoaffinity labels may select CAS 922151‑62‑0 over the simpler methoxy analog because the diarylether motif is a privileged structure in kinase and protease inhibitor design, potentially enhancing target residence time.

Synthetic Intermediate for Pyrethroid‑Like Ester or Amide Derivatives

The free carboxylic acid group of CAS 922151‑62‑0 provides a convenient handle for derivatisation into esters or amides [1]. Given that 3‑phenoxybenzyl esters of cyclopropane carboxylic acids constitute the core of numerous commercial pyrethroid insecticides, CAS 922151‑62‑0 can serve as a versatile precursor for synthesising novel pyrethroid analogs with potentially altered insecticidal spectra or resistance profiles. Its higher molecular weight and distinct mass signature also facilitate tracking of metabolites in agrochemical residue studies [1].

Mass‑Spectrometry‑Based High‑Throughput Screening (HTS) Where Isobaric Interference Must Be Eliminated

With an exact mass >160 Da heavier than the unsubstituted and methoxy‑substituted 2‑arylcyclopropane‑1‑carboxylic acids, CAS 922151‑62‑0 produces a unique isotopic pattern that is readily distinguishable in LC‑MS or MALDI‑MS readouts [1][2]. In multiplexed biochemical or cell‑based HTS formats where multiple 2‑arylcyclopropane‑1‑carboxylic acid analogs are screened simultaneously, this mass separation eliminates isobaric cross‑talk and facilitates automated peak assignment, directly reducing false‑positive and false‑negative rates [1][2].

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